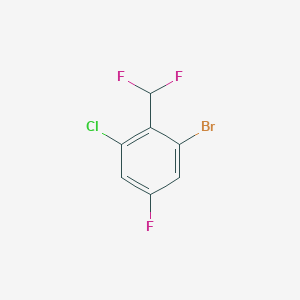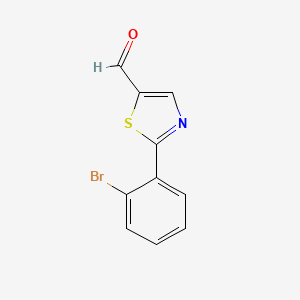
2-(2-Bromophenyl)thiazole-5-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-Bromophenyl)thiazole-5-carbaldehyde is a heterocyclic compound that contains both a thiazole ring and a bromophenyl group Thiazoles are known for their diverse biological activities and are found in many potent biologically active compounds
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Bromophenyl)thiazole-5-carbaldehyde typically involves the formation of the thiazole ring followed by the introduction of the bromophenyl group. One common method involves the cyclization of α-bromoacetophenone with thiourea to form the thiazole ring, followed by formylation to introduce the aldehyde group.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Análisis De Reacciones Químicas
Types of Reactions
2-(2-Bromophenyl)thiazole-5-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the bromine atom.
Major Products Formed
Oxidation: 2-(2-Bromophenyl)thiazole-5-carboxylic acid.
Reduction: 2-(2-Bromophenyl)thiazole-5-methanol.
Substitution: Various substituted thiazole derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-(2-Bromophenyl)thiazole-5-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with biological targets.
Industry: Used in the development of new materials and as a precursor for various chemical reactions.
Mecanismo De Acción
The mechanism of action of 2-(2-Bromophenyl)thiazole-5-carbaldehyde involves its interaction with various molecular targets. The thiazole ring can interact with enzymes and receptors, potentially inhibiting their activity. The bromophenyl group can enhance the compound’s binding affinity to these targets, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Bromothiazole-5-carboxaldehyde
- 2-(4-Bromophenyl)thiazole-5-carbaldehyde
- 2-(2-Chlorophenyl)thiazole-5-carbaldehyde
Uniqueness
2-(2-Bromophenyl)thiazole-5-carbaldehyde is unique due to the specific positioning of the bromine atom on the phenyl ring, which can influence its reactivity and binding properties. This makes it a valuable compound for various applications in research and industry.
Propiedades
Fórmula molecular |
C10H6BrNOS |
|---|---|
Peso molecular |
268.13 g/mol |
Nombre IUPAC |
2-(2-bromophenyl)-1,3-thiazole-5-carbaldehyde |
InChI |
InChI=1S/C10H6BrNOS/c11-9-4-2-1-3-8(9)10-12-5-7(6-13)14-10/h1-6H |
Clave InChI |
UBLPYNPWGRAPAI-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)C2=NC=C(S2)C=O)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(1S)-1-[2-(methylsulfanyl)phenyl]ethan-1-amine](/img/structure/B13567260.png)
![[3-Phenyl-5-(trifluoromethyl)phenyl]boronic acid](/img/structure/B13567268.png)
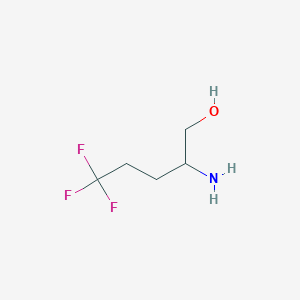

![2-[4-Fluoro-2-(2,2,2-trifluoroethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13567285.png)


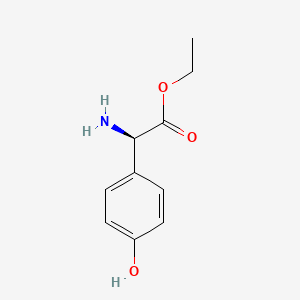
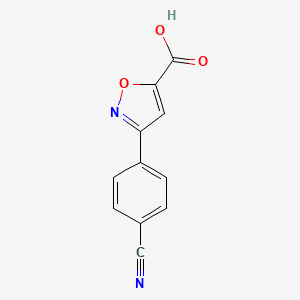

![2-[(Methylamino)methyl]-4-nitrophenol](/img/structure/B13567308.png)
